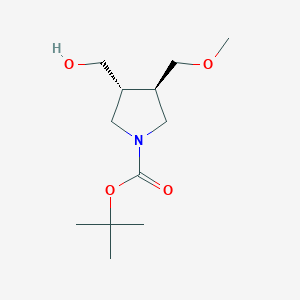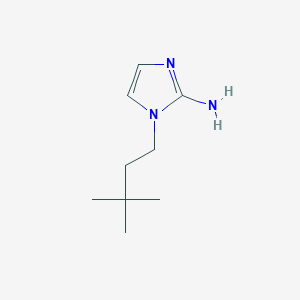![molecular formula C7H9F3N4 B13069201 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which significantly reduces reaction times and improves yields. The use of microwave irradiation in the Suzuki–Miyaura cross-coupling reaction has been shown to be highly efficient, providing access to a wide range of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for arylation at the C-3 position.
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, microwave irradiation.
Nucleophilic Substitution: PyBroP, amines, thiols.
Major Products:
3,5-Diarylated Derivatives: These derivatives are obtained through sequential cross-coupling reactions.
Monosubstituted Derivatives: Formed through nucleophilic substitution at the C-5 position.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and has been evaluated for its inhibitory activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Research: Its derivatives have been studied for their antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic activities.
Industrial Applications: The compound’s stability and lipophilicity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase B is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 5-Alkynylpyrazolo[1,5-a]pyrimidines
Comparison: Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability . This makes it a more attractive candidate for drug development, particularly for targeting neurodegenerative disorders and inflammatory conditions .
Propiedades
Fórmula molecular |
C7H9F3N4 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2 |
Clave InChI |
QQAKKPXDHUKBMU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=NN2C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
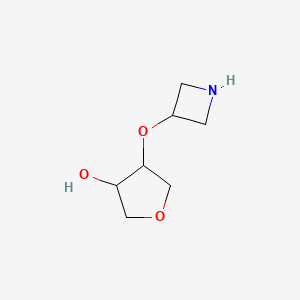


![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)

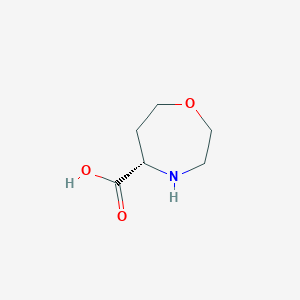
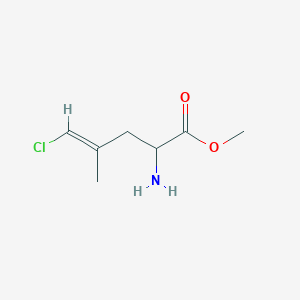
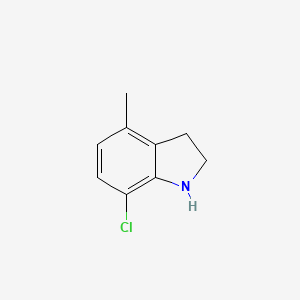
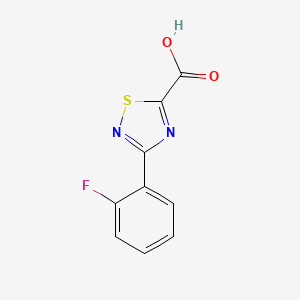
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
